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Compound of Interest

Compound Name: 4,4-Dimethyl-1-pentanol

Cat. No.: B1294636 Get Quote

Anwendungs- und Protokollhinweise für Forscher, Wissenschaftler und Fachleute in der

Arzneimittelentwicklung

Diese Unterlagen bieten detaillierte Protokolle und Anwendungsbeispiele für die chemische

Derivatisierung von 4,4-Dimethyl-1-pentanol. Diese Derivatisierungen sind entscheidend, um

die Hydroxylgruppe in reaktivere funktionelle Gruppen umzuwandeln und so eine Vielzahl von

Folgereaktionen in der organischen Synthese und der pharmazeutischen Entwicklung zu

ermöglichen. Die sterische Hinderung durch die benachbarte tert-Butylgruppe stellt besondere

synthetische Herausforderungen dar, die in den folgenden Protokollen berücksichtigt werden.

Einführung in die Derivatisierung von 4,4-Dimethyl-
1-pentanol
4,4-Dimethyl-1-pentanol ist ein primärer Alkohol, dessen Reaktivität durch die sperrige

Neopentylstruktur beeinflusst wird. Die Derivatisierung der Hydroxylgruppe ist ein

Schlüsselschritt, um dieses Molekül in vielseitige synthetische Bausteine zu überführen. Die

Hauptziele der Derivatisierung umfassen:

Oxidation: Umwandlung der Hydroxylgruppe in eine Aldehyd- oder Carbonsäuregruppe zur

weiteren Funktionalisierung, beispielsweise in der Peptidkopplung oder der Synthese von

Heterozyklen.
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Aktivierung der Hydroxylgruppe: Umwandlung der schlecht abgangsfähigen Hydroxylgruppe

in eine gute Abgangsgruppe (z.B. Tosylat), um nukleophile Substitutionsreaktionen zu

erleichtern.

Esterbildung: Synthese von Estern, die als wichtige Zwischenprodukte, Aromastoffe oder in

Materialwissenschaften Anwendung finden.

Logischer Arbeitsablauf für die Derivatisierung
Das folgende Diagramm veranschaulicht die wichtigsten Derivatisierungswege für 4,4-
Dimethyl-1-pentanol und die daraus resultierenden Produktklassen.

4,4-Dimethyl-1-pentanol

Oxidation (anhydrisch)
Swern, PCC, etc.

 

Oxidation (wässrig)
Jones, KMnO4, etc.

 

Aktivierung
TsCl, MsCl

 

Veresterung
Carbonsäure, Acylchlorid

 

4,4-Dimethylpentanal
(Aldehyd)

4,4-Dimethylpentansäure
(Carbonsäure)

4,4-Dimethyl-1-pentyltosylat
(Gute Abgangsgruppe)

4,4-Dimethyl-1-pentylester
(Ester)

Click to download full resolution via product page

Abbildung 1: Hauptderivatisierungswege von 4,4-Dimethyl-1-pentanol.

Quantitative Datenzusammenfassung
Die folgende Tabelle fasst repräsentative quantitative Daten für die Derivatisierung von 4,4-
Dimethyl-1-pentanol und strukturell ähnlichen Alkoholen zusammen. Die Ausbeuten können je

nach Reaktionsbedingungen und Maßstab variieren.
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Reaktion an.

[5]

Experimentelle Protokolle
Die folgenden Protokolle beschreiben detaillierte Verfahren für die Schlüsselderivatisierungen

von 4,4-Dimethyl-1-pentanol.

Dieses Protokoll beschreibt die milde Oxidation von 4,4-Dimethyl-1-pentanol zum

entsprechenden Aldehyd unter wasserfreien Bedingungen, um eine weitere Oxidation zur

Carbonsäure zu verhindern.[1][6][7]

Experimenteller Arbeitsablauf (Swern-Oxidation)
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Reagenzvorbereitung (-78 °C)

Reaktionsdurchführung

Aufarbeitung und Isolierung

Lösung von Oxalylchlorid
in CH2Cl2

Lösung von DMSO
in CH2Cl2

Tropfenweise Zugabe

Zugabe von 4,4-Dimethyl-1-pentanol
 in CH2Cl2 (-78 °C)

Rühren für 30 min bei -78 °C

Zugabe von Triethylamin (Et3N)

Aufwärmen auf Raumtemperatur

Quenchen mit Wasser

Extraktion mit CH2Cl2

Waschen der organischen Phase
(ges. NaCl-Lsg.)

Trocknen (Na2SO4) und
Lösungsmittel entfernen

Reinigung durch
Säulenchromatographie

end

Produkt:
4,4-Dimethylpentanal

Click to download full resolution via product page

Abbildung 2: Arbeitsablauf der Swern-Oxidation.
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Materialien:

4,4-Dimethyl-1-pentanol

Dimethylsulfoxid (DMSO), wasserfrei

Oxalylchlorid

Triethylamin (Et₃N), frisch destilliert

Dichlormethan (CH₂Cl₂), wasserfrei

Wasser, deionisiert

Gesättigte Natriumchloridlösung (Sole)

Wasserfreies Natriumsulfat (Na₂SO₄)

Geräte:

Rundkolben mit drei Hälsen

Tropftrichter

Thermometer

Magnetrührer

Trockeneis/Aceton-Kältebad (-78 °C)

Scheidetrichter

Rotationsverdampfer

Durchführung:

Ein Dreihalskolben wird unter Inertgasatmosphäre (Argon oder Stickstoff) ausgeflammt und

auf -78 °C in einem Trockeneis/Aceton-Bad gekühlt.
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Wasserfreies CH₂Cl₂ wird in den Kolben gegeben, gefolgt von Oxalylchlorid (1.5

Äquivalente).

Eine Lösung von wasserfreiem DMSO (2.7 Äquivalente) in CH₂Cl₂ wird langsam über einen

Tropftrichter zugegeben, wobei die Temperatur unter -60 °C gehalten wird. Die Mischung

wird für 5 Minuten gerührt.

Eine Lösung von 4,4-Dimethyl-1-pentanol (1.0 Äquivalent) in CH₂Cl₂ wird langsam

zugetropft. Die Reaktion wird für 30 Minuten bei -78 °C gerührt.

Triethylamin (7.0 Äquivalente) wird langsam zugegeben. Die Mischung wird für 10 Minuten

bei -78 °C gerührt und dann langsam auf Raumtemperatur erwärmen gelassen.

Die Reaktion wird durch Zugabe von Wasser gequencht. Die Phasen werden in einem

Scheidetrichter getrennt.

Die wässrige Phase wird mehrmals mit CH₂Cl₂ extrahiert.

Die vereinigten organischen Phasen werden mit Sole gewaschen, über Na₂SO₄ getrocknet

und das Lösungsmittel am Rotationsverdampfer entfernt.

Das Rohprodukt wird mittels Säulenchromatographie (Kieselgel, Eluent z.B.

Hexan/Ethylacetat-Gemisch) gereinigt, um reines 4,4-Dimethylpentanal zu erhalten.

Dieses Protokoll beschreibt die starke Oxidation von 4,4-Dimethyl-1-pentanol zur

entsprechenden Carbonsäure unter Verwendung des Jones-Reagenz.[2][3][8][9]

Materialien:

4,4-Dimethyl-1-pentanol

Chrom(VI)-oxid (CrO₃)

Konzentrierte Schwefelsäure (H₂SO₄)

Aceton

Isopropanol (zum Quenchen)
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Diethylether oder Ethylacetat

Gesättigte Natriumchloridlösung (Sole)

Wasserfreies Natriumsulfat (Na₂SO₄)

Geräte:

Rundkolben

Tropftrichter

Eis-Wasser-Bad

Magnetrührer

Scheidetrichter

Rotationsverdampfer

Durchführung:

Herstellung des Jones-Reagenz: 26.7 g CrO₃ werden vorsichtig in 23 mL konzentrierter

H₂SO₄ gelöst. Diese Mischung wird langsam und unter Rühren zu 50 mL Wasser gegeben.

Die Lösung wird auf Raumtemperatur abkühlen gelassen.[3]

4,4-Dimethyl-1-pentanol (1.0 Äquivalent) wird in Aceton in einem Rundkolben gelöst und in

einem Eis-Wasser-Bad auf 0 °C gekühlt.

Das vorbereitete Jones-Reagenz wird langsam unter Rühren zugetropft. Die Temperatur

sollte unter 30 °C gehalten werden. Ein Farbumschlag von orange-rot nach grün wird

beobachtet. Die Zugabe wird fortgesetzt, bis die orange-rote Farbe bestehen bleibt, was auf

einen Überschuss an Oxidationsmittel hindeutet.

Nach vollständiger Zugabe wird das Eisbad entfernt und die Mischung für 1-4 Stunden bei

Raumtemperatur gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie

(DC) verfolgt werden.
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Überschüssiges Jones-Reagenz wird durch tropfenweise Zugabe von Isopropanol

gequencht, bis die grüne Farbe stabil bleibt.

Die Mischung wird durch Celite filtriert, um die Chromsalze zu entfernen. Das Filtrat wird mit

Diethylether oder Ethylacetat extrahiert.

Die organische Phase wird mit Sole gewaschen, über Na₂SO₄ getrocknet und das

Lösungsmittel am Rotationsverdampfer entfernt, um die rohe 4,4-Dimethylpentansäure zu

erhalten.

Eine weitere Reinigung kann durch Umkristallisation oder Destillation erfolgen.

Dieses Protokoll beschreibt die Umwandlung der Hydroxylgruppe in eine Tosylatgruppe, eine

exzellente Abgangsgruppe für nachfolgende nukleophile Substitutionsreaktionen.[10]

Materialien:

4,4-Dimethyl-1-pentanol

p-Toluolsulfonylchlorid (TsCl)

Pyridin oder Triethylamin (Et₃N)

4-Dimethylaminopyridin (DMAP), katalytisch

Dichlormethan (CH₂Cl₂), wasserfrei

1 M Salzsäure (HCl)

Gesättigte Natriumhydrogencarbonatlösung (NaHCO₃)

Gesättigte Natriumchloridlösung (Sole)

Wasserfreies Magnesiumsulfat (MgSO₄)

Geräte:

Rundkolben
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Eis-Wasser-Bad

Magnetrührer

Scheidetrichter

Rotationsverdampfer

Durchführung:

4,4-Dimethyl-1-pentanol (1.0 Äquivalent) wird in wasserfreiem CH₂Cl₂ in einem

Rundkolben gelöst.

Die Lösung wird auf 0 °C gekühlt und Pyridin (2.0 Äquivalente) oder Triethylamin (1.5

Äquivalente) sowie eine katalytische Menge DMAP zugegeben.

p-Toluolsulfonylchlorid (1.2 Äquivalente) wird portionsweise zugegeben, wobei die

Temperatur bei 0 °C gehalten wird.

Die Reaktion wird bei 0 °C gerührt, bis die DC das vollständige Verschwinden des

Ausgangsmaterials anzeigt (typischerweise einige Stunden).

Die Reaktionsmischung wird mit Diethylether verdünnt.

Die organische Lösung wird nacheinander mit 1 M HCl, Wasser, gesättigter NaHCO₃-Lösung

und Sole gewaschen.

Die organische Phase wird über MgSO₄ getrocknet, filtriert und das Lösungsmittel am

Rotationsverdampfer entfernt.

Das Rohprodukt wird durch Umkristallisation (z.B. aus Hexan) oder Säulenchromatographie

gereinigt, um reines 4,4-Dimethyl-1-pentyltosylat zu erhalten.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://grokipedia.com/page/Swern_oxidation
https://en.wikipedia.org/wiki/Jones_oxidation
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Jones_Oxidation_of_Primary_and_Secondary_Alcohols.pdf
https://www.sciencemadness.org/whisper/files.php?pid=223738&aid=16139
https://scilearn.sydney.edu.au/fychemistry/postlab/Draft%20report%202.pdf
https://glaserr.missouri.edu/vitpub/teaching/4210f19/Sources/Swern.pdf
https://www.masterorganicchemistry.com/reaction-guide/swern-oxidation-of-alcohols-to-aldehydes-and-ketones/
https://www.organicchemistrytutor.com/topic/jones-oxidation/
https://www.alfa-chemistry.com/resources/jones-oxidation.html
https://www.rsc.org/suppdata/ob/b9/b915797b/b915797b.pdf
https://www.benchchem.com/product/b1294636#derivatization-of-4-4-dimethyl-1-pentanol-for-further-reactions
https://www.benchchem.com/product/b1294636#derivatization-of-4-4-dimethyl-1-pentanol-for-further-reactions
https://www.benchchem.com/product/b1294636#derivatization-of-4-4-dimethyl-1-pentanol-for-further-reactions
https://www.benchchem.com/product/b1294636#derivatization-of-4-4-dimethyl-1-pentanol-for-further-reactions
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1294636?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

